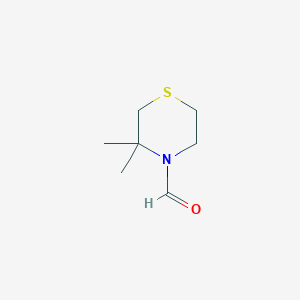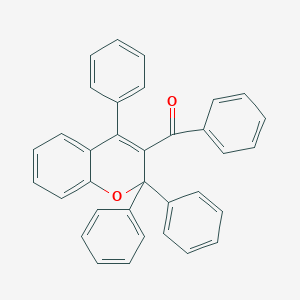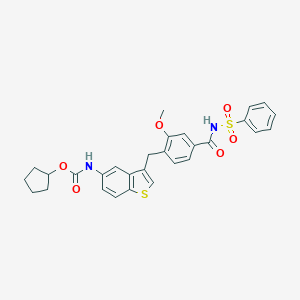
N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide, also known as CT-322, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has been found to be effective in inhibiting the growth of cancer cells and preventing the spread of cancer to other parts of the body.
Mecanismo De Acción
N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide works by inhibiting the activity of a protein called vascular endothelial growth factor (VEGF). VEGF is a protein that is involved in the formation of new blood vessels. By inhibiting the activity of VEGF, N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide prevents the formation of new blood vessels in tumors, which starves the cancer cells of the nutrients and oxygen they need to grow and spread.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide have been extensively studied. N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been found to be well-tolerated in laboratory animals, with no significant toxicity observed at therapeutic doses. In addition, N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been shown to have a long half-life, which means that it remains active in the body for an extended period of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide is that it has been extensively studied in laboratory experiments and has been found to be effective in inhibiting the growth of a variety of cancer cell lines. However, one of the limitations of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several future directions for the research and development of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide. One potential direction is to test the efficacy and safety of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide in clinical trials in humans. Another potential direction is to investigate the use of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to investigate the long-term effects of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide on the body and to identify any potential side effects.
Métodos De Síntesis
The synthesis of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide involves the reaction of 3-methoxybenzoyl chloride with 5-((cyclopentyloxy)carbonyl)amino-2-bromobenzo[b]thiophene in the presence of a base to form the intermediate compound. The intermediate is then reacted with N-(4-(chloromethyl)benzoyl)benzenesulfonamide to form the final product, N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been extensively studied for its potential as a cancer treatment. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has also been shown to prevent the formation of new blood vessels in tumors, which is essential for the growth and spread of cancer cells.
Propiedades
Número CAS |
107786-74-3 |
|---|---|
Nombre del producto |
N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide |
Fórmula molecular |
C29H28N2O6S2 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
cyclopentyl N-[3-[[4-(benzenesulfonylcarbamoyl)-2-methoxyphenyl]methyl]-1-benzothiophen-5-yl]carbamate |
InChI |
InChI=1S/C29H28N2O6S2/c1-36-26-16-20(28(32)31-39(34,35)24-9-3-2-4-10-24)12-11-19(26)15-21-18-38-27-14-13-22(17-25(21)27)30-29(33)37-23-7-5-6-8-23/h2-4,9-14,16-18,23H,5-8,15H2,1H3,(H,30,33)(H,31,32) |
Clave InChI |
MGMIPHDTLAASLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CC3=CSC4=C3C=C(C=C4)NC(=O)OC5CCCC5 |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CC3=CSC4=C3C=C(C=C4)NC(=O)OC5CCCC5 |
Otros números CAS |
107786-74-3 |
Sinónimos |
5-CPCAB N-(4-((5-(((cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



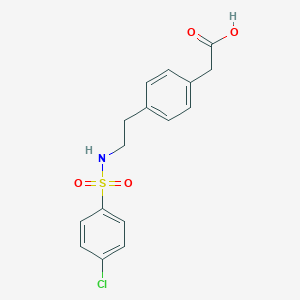
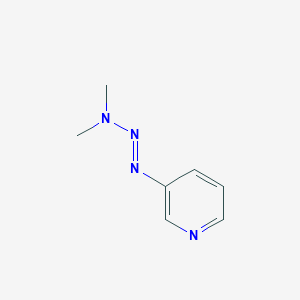
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
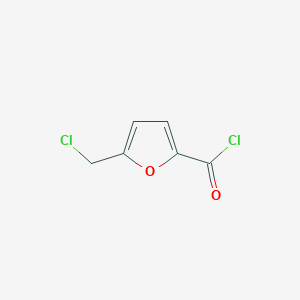

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)



